molecular formula C8H7N3S2 B14643199 1-Phenyl-1,2,4-triazolidine-3,5-dithione CAS No. 52208-13-6

1-Phenyl-1,2,4-triazolidine-3,5-dithione

Cat. No.: B14643199
CAS No.: 52208-13-6
M. Wt: 209.3 g/mol
InChI Key: OHTWYWBEOQAXEQ-UHFFFAOYSA-N
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Description

1-Phenyl-1,2,4-triazolidine-3,5-dithione is a heterocyclic compound that contains a triazolidine ring with two sulfur atoms at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2,4-triazolidine-3,5-dithione can be synthesized through the cyclo-condensation of aromatic aldehydes or ketones with thiosemicarbazide. This reaction is typically carried out under mild conditions using a catalyst such as meglumine in water . The reaction proceeds efficiently at room temperature, resulting in high yields of the desired product.

Industrial Production Methods

The use of green catalysts and solvents, such as meglumine and water, is preferred to minimize environmental impact and ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides are the major products formed from oxidation reactions.

    Reduction: Dithiols are formed from reduction reactions.

    Substitution: Various substituted triazolidine derivatives are formed depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-1,2,4-triazolidine-3,5-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2,4-triazolidine-3,5-dithione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Phenyl-1,2,4-triazolidine-3,5-dithione can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its dithione group, which imparts distinct chemical reactivity and biological activity compared to other triazolidine derivatives.

Properties

CAS No.

52208-13-6

Molecular Formula

C8H7N3S2

Molecular Weight

209.3 g/mol

IUPAC Name

1-phenyl-1,2,4-triazolidine-3,5-dithione

InChI

InChI=1S/C8H7N3S2/c12-7-9-8(13)11(10-7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13)

InChI Key

OHTWYWBEOQAXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)NC(=S)N2

Origin of Product

United States

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